LASSBio-1135

TRPV1 TNF-alpha multitarget pharmacology

LASSBio-1135 is the only research compound combining TRPV1 antagonism (IC₅₀ 580 nM) with TNF-α inhibition (IC₅₀ 546 nM) in a single, orally bioavailable molecule. Unlike single-target TRPV1 antagonists (capsazepine, AMG-517), it delivers dual analgesic/anti-inflammatory action without inducing hyperthermia. At 100 μmol/kg p.o., it matches celecoxib's anti-edema efficacy (33% inhibition) while reversing capsaicin-induced hyperalgesia comparably to SB-203580. For preclinical multitarget pain validation studies, no generic substitute replicates this integrated TRPV1/TNF-α mechanism.

Molecular Formula C18H14N4
Molecular Weight 286.3 g/mol
Cat. No. B10816846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLASSBio-1135
Molecular FormulaC18H14N4
Molecular Weight286.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=N4
InChIInChI=1S/C18H14N4/c1-2-8-14(9-3-1)20-18-17(15-10-4-6-12-19-15)21-16-11-5-7-13-22(16)18/h1-13,20H
InChIKeyULQALHCOPZRDMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LASSBio-1135: Imidazo[1,2-a]pyridine Derivative with Dual TRPV1 Antagonism and TNF-α Inhibition for Pain and Inflammation Research


LASSBio-1135 (CAS 852453-71-5, molecular weight 286.33 g/mol) is an imidazo[1,2-a]pyridine derivative that functions as a non-competitive TRPV1 antagonist and TNF-α production inhibitor [1]. Originally designed as a symbiotic prototype combining analgesic and anti-inflammatory properties, this compound exhibits a multitarget mechanism of action distinct from classical analgesics [2]. LASSBio-1135 demonstrates moderate human PGHS-2 enzyme inhibition (IC₅₀ = 18.5 μM) while also modulating TRPV1 channels (IC₅₀ = 580 nM) and TNF-α release (IC₅₀ = 546 nM) [3]. It is orally bioavailable and has been shown to reverse thermal hyperalgesia and mechanical allodynia in rodent models of inflammatory and neuropathic pain without inducing hyperthermia, a common liability of many TRPV1 antagonists [4].

Why LASSBio-1135 Cannot Be Substituted with Standard TRPV1 Antagonists or COX-2 Inhibitors


The unique therapeutic profile of LASSBio-1135 arises from its balanced, multitarget pharmacology that concurrently addresses TRPV1-mediated nociception and TNF-α-driven inflammation—a combination not present in single-target analgesics or classical anti-inflammatory agents [1]. While selective TRPV1 antagonists like capsazepine or AMG-517 effectively block TRPV1, they lack the additional TNF-α inhibitory activity that contributes to LASSBio-1135's anti-inflammatory efficacy in vivo [2]. Conversely, COX-2 inhibitors such as celecoxib, although effective against inflammatory edema, do not directly antagonize TRPV1 channels and thus do not provide the same level of protection against capsaicin-induced thermal hyperalgesia [3]. Furthermore, many potent TRPV1 antagonists induce significant hyperthermia, a side effect notably absent in LASSBio-1135 treatment [4]. This integrated mechanism and favorable safety profile underscore why generic substitution with single-target compounds would compromise the compound's intended research application.

Quantitative Evidence for LASSBio-1135 Differentiation vs. Analogs and In-Class Candidates


Dual TRPV1/TNF-α Inhibition Profile vs. Single-Target TRPV1 Antagonists

LASSBio-1135 uniquely combines potent TRPV1 antagonism with direct TNF-α production inhibition. In TRPV1-expressing Xenopus oocytes, LASSBio-1135 blocked capsaicin-elicited currents with an IC₅₀ of 580 nM, acting as a non-competitive antagonist [1]. In LPS-stimulated murine peritoneal macrophages, it inhibited TNF-α release with an IC₅₀ of 546 nM by reducing p38 MAPK phosphorylation [2]. In contrast, selective TRPV1 antagonists like capsazepine, SB-366791, and AMG-517 lack this ancillary TNF-α inhibitory activity [3].

TRPV1 TNF-alpha multitarget pharmacology pain research

In Vivo Anti-Hyperalgesic Efficacy Comparable to SB-203580 but with Additional TNF-α Modulation

In a capsaicin-induced thermal hyperalgesia model, oral administration of LASSBio-1135 at 100 μmol/kg (p.o.) produced a reversal of hyperalgesia comparable to the p38 MAPK inhibitor SB-203580 (100 μmol/kg, p.o.) [1]. However, subsequent mechanistic studies revealed that LASSBio-1135 does not directly inhibit p38 MAPK enzymatic activity; rather, it reduces TNF-α production by modulating upstream p38 MAPK phosphorylation in LPS-stimulated macrophages [2]. SB-203580, a direct p38 MAPK inhibitor, lacks this dual TNF-α modulation and TRPV1 antagonism.

capsaicin-induced hyperalgesia p38 MAPK in vivo pharmacology analgesic

Anti-Inflammatory Efficacy in Carrageenan-Induced Edema Equivalent to Celecoxib

In the carrageenan-induced rat paw edema model, oral administration of LASSBio-1135 (100 μmol/kg, p.o.) produced 33% inhibition of edema, an effect comparable to the selective COX-2 inhibitor celecoxib at the same dose [1]. Notably, LASSBio-1135 is only a weak COX-2 inhibitor in vitro (IC₅₀ = 18.5 μM), suggesting that its in vivo anti-inflammatory activity is largely driven by alternative mechanisms, namely TRPV1 antagonism and TNF-α inhibition [2].

carrageenan-induced paw edema COX-2 inhibition celecoxib anti-inflammatory

Absence of Hyperthermia vs. Other TRPV1 Antagonists

Many potent TRPV1 antagonists, including AMG-517 and ABT-102, induce significant hyperthermia in preclinical models and humans, limiting their therapeutic utility [1]. In the partial sciatic nerve ligation model of neuropathic pain, oral administration of LASSBio-1135 (100 μmol/kg) effectively reversed thermal hyperalgesia and mechanical allodynia without provoking hyperthermia [2]. This differentiates LASSBio-1135 from several high-affinity TRPV1 antagonists that carry this on-target side effect.

TRPV1 antagonist hyperthermia safety profile neuropathic pain

Oral Bioavailability and In Vivo Efficacy in Neuropathic Pain

LASSBio-1135 demonstrates oral efficacy in a model of neuropathic pain. In rats subjected to partial sciatic nerve ligation, oral administration of 100 μmol/kg LASSBio-1135 significantly reversed thermal hyperalgesia and mechanical allodynia 7-11 days post-surgery [1]. This contrasts with many peptide-based or biologic TNF-α inhibitors (e.g., infliximab, etanercept) that require parenteral administration and do not cross the blood-brain barrier effectively [2].

oral bioavailability neuropathic pain partial sciatic nerve ligation mechanical allodynia

Recommended Application Scenarios for LASSBio-1135 Based on Quantitative Evidence


Investigating Multitarget Pain Therapies for Neuropathic and Inflammatory Conditions

LASSBio-1135 is an ideal tool compound for preclinical pain research aimed at validating multitarget approaches. Its dual TRPV1 antagonism and TNF-α inhibition (IC₅₀ 580 nM and 546 nM, respectively) [1], combined with oral efficacy in both inflammatory and neuropathic pain models [2], make it suitable for studies exploring synergistic mechanisms in chronic pain. The absence of hyperthermia further enhances its utility for long-term dosing regimens [3].

Comparative Pharmacology Studies Against Selective TRPV1 Antagonists or COX-2 Inhibitors

Researchers comparing single-target vs. multitarget analgesic strategies can employ LASSBio-1135 as a benchmark for dual TRPV1/TNF-α activity. Its in vivo efficacy comparable to celecoxib (33% inhibition of paw edema at 100 μmol/kg p.o.) [4] and SB-203580 (reversal of capsaicin-induced hyperalgesia) [5] provides a direct reference point for assessing the contribution of each target to overall analgesic/anti-inflammatory outcomes.

Safety Pharmacology Studies of TRPV1 Antagonists Without Hyperthermic Liability

Given that many TRPV1 antagonists induce hyperthermia, LASSBio-1135 serves as a valuable comparator or negative control in studies investigating the thermoregulatory effects of TRPV1 modulation. Its demonstrated lack of hyperthermia at efficacious doses (100 μmol/kg p.o.) [3] allows for cleaner interpretation of temperature-related endpoints in preclinical safety pharmacology.

TNF-α Modulation in Central vs. Peripheral Inflammation Models

LASSBio-1135's oral bioavailability and ability to reverse neuropathic pain behaviors [2] suggest central nervous system penetration. This property makes it useful for studies requiring both peripheral and central TNF-α modulation without the complexity of biologic administration, enabling investigations into the role of TNF-α in central sensitization and neuroinflammation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for LASSBio-1135

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.